Phenyl-1H-pentazole
Description
Properties
CAS No. |
32785-44-7 |
|---|---|
Molecular Formula |
C6H5N5 |
Molecular Weight |
147.14 g/mol |
IUPAC Name |
1-phenylpentazole |
InChI |
InChI=1S/C6H5N5/c1-2-4-6(5-3-1)11-9-7-8-10-11/h1-5H |
InChI Key |
KMRDNOKWDDOCNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=NN=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Structural Features |
|---|---|---|---|---|
| Phenyl-1H-pentazole | C₆H₅N₅ | 147.14 | 32785-44-7 | 5-membered pentazole ring (4N, 1C) + phenyl |
| 1-Phenyl-1H-tetrazole | C₇H₆N₄ | 146.15 | 5378-52-9 | 5-membered tetrazole ring (3N, 1C) + phenyl |
| 1-(3-Chlorophenyl)-1H-pentazole | C₆H₄ClN₅ | 181.58 | 32785-46-9 | Chlorinated phenyl substituent on pentazole |
| 5-Amino-3-methyl-1-phenylpyrazole | C₁₀H₁₁N₃ | 173.21 | 1131-18-6 | Pyrazole ring (2N, 3C) + phenyl and methyl groups |
Key Observations:
- Ring Stability : Tetrazoles (e.g., 1-phenyl-1H-tetrazole) are more stable than pentazoles due to fewer nitrogen atoms, reducing ring strain and electron deficiency .
- Substituent Effects : Chlorination (as in 1-(3-chlorophenyl)-1H-pentazole) increases molecular weight and may enhance reactivity for further functionalization .
- Nitrogen Content : Pentazoles (4N) and tetrazoles (3N) have higher nitrogen density than pyrazoles (2N), making them candidates for high-energy materials .
Stability and Reactivity
- Pentazoles : this compound is thermally unstable and prone to decomposition. Its synthesis likely requires rigorous conditions (e.g., anhydrous solvents, azide precursors) .
- Tetrazoles : 1-Phenyl-1H-tetrazole is more stable and widely used in coordination chemistry as ligands for metal complexes (e.g., zinc, copper) .
- Pyrazoles: Derivatives like 5-amino-3-methyl-1-phenylpyrazole exhibit greater stability due to reduced ring strain and are used in pharmaceuticals and agrochemicals .
Preparation Methods
Synthesis of 4-Hydroxyphenylpentazole
A representative procedure involves the reaction of 4-hydroxyphenyldiazonium trifluoroacetate with sodium azide in a methanol-water mixture at -25°C. The diazonium salt is prepared by diazotizing 4-hydroxyaniline with nitrous acid in the presence of trifluoroacetic acid, yielding a stable intermediate that reacts with azide ions to form the pentazole ring. Key parameters include:
- Temperature : Reactions conducted below -20°C minimize competing azide byproduct formation.
- Solvent System : Methanol-water mixtures (3:1 v/v) optimize solubility while suppressing hydrolysis.
- Stoichiometry : A 1:1 molar ratio of diazonium salt to sodium azide ensures maximal pentazole yield.
Under these conditions, 4-hydroxyphenylpentazole precipitates as a pale-yellow solid, achieving yields of approximately 40% after purification via cold methanol washes. Parallel formation of 4-hydroxyphenyl azide (up to 33% yield) necessitates careful chromatographic separation or fractional crystallization.
Mechanistic Insights
Computational studies using density functional theory (DFT) suggest a stepwise mechanism:
- Nucleophilic attack by the azide ion on the terminal nitrogen of the diazonium group, forming a transient diazoazide intermediate.
- Cyclization via intramolecular nucleophilic substitution, expelling nitrogen gas and yielding the pentazole ring.
The reaction’s exothermic nature (-ΔH ≈ 85 kJ/mol) mandates precise thermal control to prevent decomposition.
Huisgen-Ugi Reaction Protocol
The Huisgen-Ugi method, pioneered in the 1960s, expands the scope of arylpentazole synthesis by incorporating electron-donating substituents that enhance stability. This one-pot procedure condenses aryl amines, nitrous acid, and azide sources under acidic conditions.
Synthesis of 4-Dimethylaminophenylpentazole
A modified Huisgen-Ugi protocol for 4-dimethylaminophenylpentazole illustrates the method’s versatility:
- Diazotization : 4-Dimethylaminoaniline reacts with sodium nitrite in hydrochloric acid at 0°C, forming the corresponding diazonium chloride.
- Azide Cyclization : Addition of sodium azide induces pentazole ring closure, with the dimethylamino group providing electronic stabilization through resonance donation.
This derivative exhibits remarkable thermal stability, decomposing only above 50°C, compared to unsubstituted phenylpentazole’s rapid degradation at -10°C.
Stabilization Strategies via Substituent Effects
The instability of this compound derivatives arises from the pentazole ring’s antiaromatic character when protonated. Strategic substituent placement significantly modulates stability:
| Substituent Position | Electron Effect | Decomposition Temperature (°C) | Half-Life at 0°C (Hours) |
|---|---|---|---|
| Para-Hydroxy | Donor | 35 | 8.2 |
| Para-Dimethylamino | Strong Donor | 52 | 24.1 |
| Meta-Chloro | Withdrawer | -5 | 0.3 |
Data derived from kinetic studies show electron-donating groups (e.g., -O-, -NMe2) at the para position prolong half-lives by up to 30-fold compared to electron-withdrawing substituents. This stabilization arises from enhanced aromaticity in the pentazolide anion, which is less prone to ring-opening reactions.
Alternative Synthetic Routes and Modifications
Recent advances explore non-diazonium pathways to access this compound derivatives:
Photochemical Azide Cyclization
UV irradiation (254 nm) of 2-azidophenylazide in acetonitrile induces [3+2] cycloaddition, generating phenylpentazole in 28% yield. While less efficient than diazonium methods, this approach avoids explosive diazonium intermediates.
Solid-Phase Synthesis
Immobilizing aryl amines on Wang resin enables iterative azide additions, producing trisubstituted pentazoles with yields comparable to solution-phase methods (37-41%). This technique facilitates high-throughput screening of stabilizing substituents.
Analytical Characterization Techniques
Confirming this compound’s structure requires multimodal analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Electron ionization (70 eV) produces a molecular ion peak at m/z 186 ([C6H5N5]+), with characteristic fragments at m/z 159 (loss of HCN) and 77 (phenyl cation).
Q & A
Q. How can researchers optimize the synthesis of Phenyl-1H-pentazole to achieve high purity and yield?
- Methodological Answer : Synthesis optimization involves varying reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), catalyst type (e.g., Lewis acids), and temperature. For example, highlights the use of stepwise alkylation and condensation reactions under inert atmospheres to minimize side products. Post-synthesis purification via column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) ensures high purity. Characterization via melting point analysis, IR (C≡N stretch ~2200 cm⁻¹), and NMR (¹H/¹³C for aromatic protons and pentazole ring signals) validates structural integrity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Multi-technique validation is essential:
- Spectroscopy : IR identifies functional groups (e.g., pentazole ring vibrations), while ¹H/¹³C NMR confirms substituent positions (e.g., phenyl group integration at δ 7.2–7.5 ppm) .
- Elemental Analysis : Combustion analysis (C, H, N) compares experimental vs. theoretical values (±0.3% tolerance) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using Bruker D8 Quest) resolves bond lengths and angles, as demonstrated in imidazole analogs .
Q. How should researchers handle this compound to mitigate its reported instability?
- Methodological Answer : Store the compound in amber vials under argon at –20°C to prevent decomposition. Avoid prolonged exposure to light, moisture, or acidic conditions. Stability testing via TGA/DSC (e.g., heating at 2°C/min under N₂) identifies degradation thresholds .
Advanced Research Questions
Q. What computational methods are effective for predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict electrophilic/nucleophilic sites. used DFT to analyze pyrazole derivatives, revealing substituent effects on charge distribution . Molecular dynamics simulations (e.g., AMBER) further assess solvation effects and thermal stability .
Q. How can contradictory data on the thermal stability of this compound derivatives be resolved?
- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) under standardized conditions (heating rate, atmosphere). Compare results with kinetic models (e.g., Kissinger method) to calculate activation energies. For example, resolved discrepancies in imidazole derivatives by correlating decomposition temperatures with substituent electron-withdrawing/donating effects .
Q. What strategies are recommended for elucidating the bioactivity mechanisms of this compound analogs?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases, cytochrome P450). applied docking studies to triazole derivatives, identifying hydrogen bonding and π-π stacking as key binding modes . Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
Q. How can researchers design novel this compound derivatives with enhanced pharmacological properties?
- Methodological Answer : Employ structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., electron-withdrawing groups at the phenyl ring). demonstrated that phenolic hydroxyl groups in pyrazole derivatives enhance solubility and antioxidant activity . Click chemistry (e.g., CuAAC reactions) enables rapid diversification, as shown in triazole-linked analogs .
Methodological Resources
Q. What systematic approaches are recommended for literature reviews on this compound?
- Methodological Answer :
- Database Searches : Use SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "this compound AND synthesis NOT industrial").
- Patents : Search Espacenet or Google Patents for synthetic routes/applications .
- Expert Outreach : Contact authors via ResearchGate or institutional emails for unpublished data .
- Review Articles : Filter for recent (<5 years) reviews using ’s PubMed/Google Scholar "Review Articles" feature .不可错过!高效查找文献综述技巧!01:55

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

